Lapatinib-d7 (ditosylate)

Description

Overview of Lapatinib's Role in Receptor Tyrosine Kinase Inhibition Research

Lapatinib (B449) is a significant small molecule in cancer research, functioning as a potent and reversible dual tyrosine kinase inhibitor. patsnap.comnih.govmdpi.com It selectively targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2). drugbank.comwikipedia.orgnih.gov The overexpression of these receptors, particularly HER2, is a key driver in the development and progression of certain aggressive types of breast cancer and other solid tumors. wikipedia.orgnih.gov

The mechanism of action of Lapatinib involves binding to the intracellular tyrosine kinase domains of EGFR and HER2. patsnap.comdrugbank.com This binding prevents the auto-phosphorylation of these receptors that would normally occur upon ligand binding, thereby blocking the subsequent activation of downstream signaling pathways. drugbank.comwikipedia.org Key pathways inhibited by this action include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which are crucial for regulating cell proliferation, survival, migration, and differentiation. patsnap.comnih.gov By disrupting these signals, Lapatinib can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells that are driven by the ErbB signaling network. patsnap.com

A notable aspect of Lapatinib is its intracellular site of action, which distinguishes it from monoclonal antibodies like trastuzumab that target the extracellular domain of the HER2 receptor. patsnap.com This provides a complementary mechanism and potential efficacy in cases where tumors have developed resistance to extracellularly targeted therapies. patsnap.comdrugbank.com Research has shown that Lapatinib retains significant activity against breast cancer cell lines that have been selected for long-term growth in trastuzumab-containing media, suggesting a lack of cross-resistance. drugbank.com Its ability to inhibit both EGFR and HER2 provides a broader therapeutic scope, as both receptors can contribute to tumor growth and survival. patsnap.come-crt.org Lapatinib's role is primarily investigated in the context of HER2-positive breast cancer, often in combination with other chemotherapeutic agents. nih.govguidetopharmacology.orgcancer.gov

Significance of Stable Isotope Labeled Analogues in Pharmaceutical Research

In pharmaceutical research, stable isotope labeled (SIL) analogues are indispensable tools, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry. symeres.comsimsonpharma.com These are compounds where one or more atoms have been replaced by their stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comacanthusresearch.com The key advantage of SIL compounds is that they are chemically almost identical to their unlabeled counterparts but have a higher mass. acanthusresearch.com This mass difference makes them ideal as internal standards for highly sensitive analytical techniques like mass spectrometry (MS). acanthusresearch.comclearsynth.com

The use of SIL internal standards, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for quantitative bioanalysis. acanthusresearch.comnih.gov Because the SIL standard co-elutes with the analyte and has very similar physicochemical properties, it can effectively compensate for variations in sample preparation, extraction recovery, and matrix effects (ion suppression or enhancement in the MS source). acanthusresearch.comtexilajournal.com This leads to significantly improved precision, accuracy, and reproducibility in quantifying drug concentrations in complex biological matrices such as plasma, urine, or tissue. acanthusresearch.comclearsynth.comtexilajournal.com

Deuteration, the process of replacing hydrogen (¹H) with its stable isotope deuterium (²H), is a widely used strategy in pharmaceutical research for several reasons. ansto.gov.au The fundamental principle behind many of its applications is the kinetic isotope effect (KIE). symeres.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and typically occurs at a slower rate. This difference in bond strength and reaction rate can be exploited in mechanistic studies to determine whether the cleavage of a C-H bond is involved in the rate-determining step of a reaction. symeres.comacs.org

In drug metabolism studies, deuteration can provide valuable insights. By strategically placing deuterium at sites susceptible to metabolic modification, researchers can study metabolic pathways. symeres.comsimsonpharma.com If metabolism is slowed at the site of deuteration, it can help identify the specific enzymes and pathways involved in the drug's breakdown. nih.gov This principle is also explored in drug design to create "deuterated drugs" where the modified metabolic profile might lead to improved pharmacokinetic properties. symeres.comacs.org

Analytically, deuterated molecules are excellent internal standards. clearsynth.com When used in mass spectrometry, the deuterium-labeled standard is easily distinguished from the non-labeled analyte due to the mass difference. clearsynth.comnih.gov This allows for precise quantification because the standard and analyte behave almost identically during chromatographic separation and ionization, correcting for analytical variability. texilajournal.comlcms.cz The stability of the deuterium label is crucial; it must be placed on non-exchangeable positions within the molecule to prevent its loss and replacement with protons from the solvent or matrix. acanthusresearch.com

Lapatinib-d7 is a deuterium-labeled analogue of Lapatinib. medchemexpress.com Its primary and critical application in research is as an internal standard for the quantitative analysis of Lapatinib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govptfarm.pl The ditosylate salt form, Lapatinib-d7 ditosylate, is often used in these analytical applications. synzeal.comsynzeal.com

The development of robust and reliable bioanalytical methods is essential for therapeutic drug monitoring (TDM) and for conducting clinical pharmacokinetic studies of Lapatinib. nih.govnih.gov Research has shown that the recovery of Lapatinib, a highly plasma protein-bound drug, can vary significantly between individuals. nih.gov Using a stable isotope-labeled internal standard like Lapatinib-d7 is essential to correct for this interindividual variability in sample extraction and matrix effects, ensuring accurate and precise measurement of Lapatinib concentrations in patient plasma. nih.gov

Several validated LC-MS/MS methods have been developed that utilize Lapatinib-d7 as the internal standard for determining Lapatinib levels in human plasma. These methods are characterized by their sensitivity, specificity, accuracy, and precision, making them suitable for clinical research, including studies in specific patient populations like those with end-stage renal disease. nih.gov The use of Lapatinib-d7 ensures that the quantification is not compromised by potential interferences from concomitant medications or variability in patient samples. nih.govnih.gov

Table 1: Application of Lapatinib-d7 in Analytical Methodologies

| Analytical Technique | Application | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Quantitative Analysis of Lapatinib | Human Plasma | The use of an isotope-labeled internal standard (lapatinib-d3) was essential to correct for interindividual variability in drug recovery from cancer patient plasma. | nih.gov |

| LC-MS/MS | Quantitative Bioanalytical Assay | Human Plasma | Developed a sensitive and robust method for quantifying lapatinib in patients with end-stage renal disease, demonstrating no interference from concomitant medications. | nih.gov |

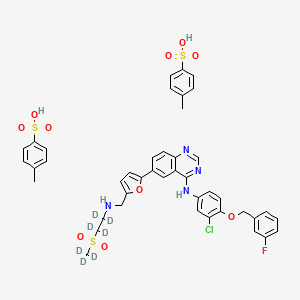

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C43H42ClFN4O10S3 |

|---|---|

Molecular Weight |

932.5 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;; |

InChI Key |

UWYXLGUQQFPJRI-HLZLAKKYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Origin of Product |

United States |

Preclinical in Vivo and in Vitro Drug Resistance Research

Mechanisms of Acquired Lapatinib (B449) Resistance in Preclinical Models

The development of resistance to lapatinib is a multifaceted process involving the activation of alternative signaling pathways that bypass the drug's inhibitory effects on HER2. Preclinical models have been instrumental in identifying these escape mechanisms.

Role of EGFR-HER3 Dimerization

In some preclinical models of acquired lapatinib resistance, a shift in receptor tyrosine kinase dependency has been observed. While the parental, sensitive cells are addicted to HER2 signaling, resistant cells can become dependent on a signaling axis driven by the dimerization of the epidermal growth factor receptor (EGFR) with HER3. This resistance mechanism involves the incomplete inhibition of EGFR by lapatinib, which, under constant drug exposure, selects for cells that utilize a heregulin (HRG)-driven feedback loop to sustain EGFR activation. This leads to the formation of EGFR-HER3 heterodimers, which potently activate downstream pro-survival pathways, primarily the PI3K-PDK1 axis, allowing the cancer cells to circumvent the lapatinib-induced blockade of HER2. This switch from a HER2-HER3 signaling dependency to an EGFR-HER3 axis represents a significant mechanism of escape from lapatinib's therapeutic effects.

Persistence of Downstream PI3K Signaling Despite HER2 Inhibition

A frequent finding in preclinical studies is the reactivation or persistence of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, even when HER2 phosphorylation is effectively inhibited by lapatinib. This sustained downstream signaling is a key driver of resistance. Several molecular alterations have been identified that contribute to this phenomenon. Genomic and proteomic analyses of lapatinib-resistant cell lines have revealed enhanced PI3K activation through additional activating mutations in the PI3K catalytic subunit p110α (PIK3CA) or through the increased protein expression of an existing mutant p110α. The upregulation of p110α protein can occur via gene amplification or post-transcriptional mechanisms. Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, has also been identified as a modulator of lapatinib sensitivity, leading to resistance. Consequently, the hyperactivation of the PI3K pathway, either through genetic alterations in PIK3CA or loss of PTEN function, allows tumor cells to bypass the need for HER2-mediated activation of this critical survival pathway.

Contributions of HER4 Signaling to Resistance Phenotypes

The role of HER4, another member of the HER family, in lapatinib resistance is also an area of investigation. Incomplete inhibition of all HER family members by lapatinib may permit the development of resistance through the activation of compensatory pathways, including those involving HER4. Studies using HER2+ breast cancer cell line models of acquired lapatinib resistance have shown that these resistant cells, unlike their parental counterparts, become dependent on HER4 expression for their survival. This suggests that HER4 activation can serve as a bypass signaling route in cells where HER2 is inhibited. The efficacy of certain pan-HER inhibitors in these lapatinib-resistant models is thought to be linked to their ability to effectively inhibit HER4 activity, further underscoring the potential contribution of HER4 signaling to the resistant phenotype.

Overcoming Lapatinib Resistance in Preclinical Settings

Building on the understanding of resistance mechanisms, preclinical research has evaluated several strategies to overcome or reverse lapatinib resistance, primarily through the use of other kinase inhibitors or combination therapies.

Evaluation of Other Kinase Inhibitors (e.g., Neratinib)

Other kinase inhibitors with different biochemical properties have been evaluated in lapatinib-resistant models. Neratinib (B1684480), an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated the ability to overcome lapatinib resistance in various preclinical settings. Unlike the reversible binding of lapatinib, neratinib forms a covalent bond with the kinase domain of HER family receptors, leading to a more sustained and complete inhibition. This irreversible inhibition is effective against the heregulin-driven EGFR-HER3 signaling axis that mediates resistance in some models. Furthermore, neratinib has shown efficacy in models where resistance is driven by specific mutations in HER2 that are less sensitive to lapatinib.

| Feature | Lapatinib | Neratinib |

|---|---|---|

| Target Binding | Reversible | Irreversible (covalent) |

| Primary Targets | EGFR (HER1), HER2 | EGFR (HER1), HER2, HER4 |

| Potency | Potent | More potent than lapatinib in preclinical models |

| Efficacy in Lapatinib-Resistant Models | N/A | Demonstrated efficacy in preclinical models of acquired lapatinib resistance |

Synergy with Other Research Agents in Lapatinib-Resistant Models

Combining lapatinib with agents that target the identified escape pathways has shown significant promise in preclinical studies. Since persistent PI3K signaling is a major resistance mechanism, inhibitors of this pathway have been extensively studied.

PI3K/mTOR Inhibitors : The dual PI3K/mTOR inhibitor NVP-BEZ235 was shown to abrogate lapatinib resistance in models where resistance was conferred by PTEN loss or activating PIK3CA mutations. Similarly, the p110α-selective PI3K inhibitor BYL719, when combined with lapatinib, persistently inhibited the growth of lapatinib-resistant xenografts. The PI3K alpha/delta dominant inhibitor BAY 80-6946 also showed the ability to restore sensitivity to lapatinib in resistant cell lines.

AKT Inhibitors : In HER2-positive cell lines with PIK3CA mutations, a combination of lapatinib and a pan-AKT inhibitor demonstrated strong synergistic effects in preventing cell growth.

Src Inhibitors : The combination of lapatinib with the Src family kinase inhibitor saracatinib (B1683781) has also been shown to be synergistic, suggesting a role for Src in mediating resistance.

Other Agents : Preclinical studies have also explored combinations with agents targeting other cellular processes. For instance, CDK4/6 inhibitors are being investigated to target downstream cell cycle progression.

| Research Agent | Target Pathway/Protein | Observed Effect in Lapatinib-Resistant Models | Reference |

|---|---|---|---|

| BYL719 (Alpelisib) | PI3K p110α | Effectively reversed lapatinib resistance in vivo. | |

| NVP-BEZ235 (Dactolisib) | PI3K/mTOR | Abrogated resistance caused by PTEN loss or PIK3CA mutations. | |

| BAY 80-6946 (Copanlisib) | PI3Kα/δ | Restored sensitivity to lapatinib in resistant cells. | |

| Saracatinib (AZD0530) | Src Family Kinases | Synergistic growth inhibition when combined with lapatinib. | |

| GDC-0941 (Pictilisib) | Pan-PI3K | Enhanced therapeutic efficacy of lapatinib. |

Pharmacokinetic and Metabolic Research Methodologies Preclinical Focus

Mechanistic Investigations of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical studies in animal models, such as mice and rats, have been instrumental in elucidating the ADME properties of lapatinib (B449). nih.govnih.gov Following oral administration, lapatinib exhibits variable and incomplete absorption. drugbank.com Tissue distribution studies in rats have shown that the drug is primarily found in the gastrointestinal tract, with limited distribution to other tissues and minimal transport across the blood-brain barrier. fda.gov

Metabolism is a key determinant of lapatinib's disposition. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing the most significant roles. drugbank.comnih.gov Excretion of lapatinib and its metabolites occurs predominantly through the feces, with minimal amounts recovered in the urine. fda.govnih.gov These foundational ADME studies in preclinical models provide a critical framework for understanding the drug's behavior and for predicting its pharmacokinetics in humans. nih.gov

Application of Stable Isotope Labeling for Metabolic Profiling Research

Stable isotope labeling, particularly with deuterium (B1214612), is a powerful technique in metabolic research. embopress.org The use of isotopically labeled compounds, such as Lapatinib-d7, allows for the differentiation of the drug and its metabolites from endogenous compounds, facilitating their detection and quantification in complex biological matrices. nih.gov

Identification and Characterization of Lapatinib Metabolites (e.g., N- and O-dealkylated products) in Research Studies

Lapatinib undergoes extensive biotransformation, leading to a number of metabolites. frontiersin.org The primary metabolic pathways involve N- and O-dealkylation, resulting in the formation of N-dealkylated and O-dealkylated products. frontiersin.orgresearchgate.net In vitro studies using human liver microsomes have identified multiple metabolites formed through these and other oxidative reactions. researchgate.net These metabolites can be further oxidized to form secondary and tertiary metabolic products. researchgate.net The identification and characterization of these metabolites are crucial, as they may possess their own pharmacological or toxicological activities. longdom.orgnih.gov

Research on the Role of Cytochrome P450 Enzymes (CYP3A4/5, CYP2C19) in Lapatinib Metabolism

The metabolism of lapatinib is predominantly mediated by the cytochrome P450 system. drugbank.com In vitro studies have confirmed that CYP3A4 and CYP3A5 are the primary enzymes responsible for the formation of lapatinib's major metabolites. nih.govnih.gov While CYP3A4 appears to be more efficient in metabolizing lapatinib, CYP3A5 also makes a significant contribution. nih.gov Minor contributions from other CYP enzymes, such as CYP2C19, have also been noted. drugbank.comnih.gov The activity of these enzymes can influence the rate of lapatinib metabolism and, consequently, its systemic exposure and potential for drug-drug interactions. nih.gov

Utilization of Lapatinib-d7 (ditosylate) in Quantitative Metabolic Fate Studies

Lapatinib-d7 (ditosylate), as a stable isotope-labeled internal standard, is essential for the accurate quantification of lapatinib in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Its use helps to correct for variability in sample preparation and matrix effects, ensuring the reliability of pharmacokinetic data. nih.gov The application of stable isotope-labeled compounds like Lapatinib-d7 is a cornerstone of modern quantitative bioanalysis, enabling precise and robust metabolic fate studies. researchgate.netresearchgate.net

Protein Binding Dynamics in Preclinical Contexts

The interaction of drugs with plasma proteins can significantly impact their distribution, metabolism, and excretion. Lapatinib is known to be highly bound to plasma proteins, with estimates exceeding 99%. nih.gov

Interaction with Model Serum Albumins and α1-Acid Glycoproteins

In preclinical studies, the binding of lapatinib and its major metabolites to model serum proteins, such as serum albumins (SAs) and α1-acid glycoproteins (AGs), has been investigated. frontiersin.orgnih.gov Studies using fluorescence spectroscopy have shown that lapatinib and its N- and O-dealkylated metabolites have a high affinity for human serum albumin (HSA). nih.govnih.gov The binding affinity appears to be higher for human proteins compared to bovine proteins. frontiersin.orgnih.gov Such interactions can influence the free concentration of the drug and its metabolites, which is the pharmacologically active fraction.

Interactive Data Table: Lapatinib Metabolites and a Summary of the Research Findings

| Metabolite | Formation Pathway | Key Research Findings |

| O-dealkylated lapatinib | O-dealkylation | A major metabolite of lapatinib. researchgate.net |

| N-dealkylated lapatinib | N-dealkylation | Another primary metabolite of lapatinib. researchgate.net |

| N-hydroxy lapatinib | N-hydroxylation | One of the main metabolites formed by CYP3A4 and CYP3A5. researchgate.net |

| C-hydroxylated lapatinib | C-hydroxylation | A primary metabolite identified in in vitro studies. researchgate.net |

Application of Spectroscopic and Computational Approaches (e.g., Fluorescence, Ultrafast Spectroscopy, Molecular Dynamics Simulations)

In preclinical pharmacokinetic and metabolic research, advanced spectroscopic and computational methods are employed to elucidate the intricate interactions of active pharmaceutical ingredients with biological systems at a molecular level. While Lapatinib-d7 (ditosylate) primarily serves as an internal standard for quantification in pharmacokinetic studies due to its mass difference, the foundational biophysical and computational investigations are conducted on the non-deuterated parent compound, Lapatinib. nih.gov The insights gained from these studies are crucial for building comprehensive pharmacokinetic models.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique used to investigate the binding of drugs to proteins, such as serum albumins and target kinases. Lapatinib itself possesses intrinsic fluorescence properties that are highly sensitive to its local environment. nih.govnih.gov Its emission is significantly enhanced upon binding to hydrophobic pockets within proteins, a phenomenon known as binding-induced turn-on emission. nih.govresearchgate.net

Researchers have characterized the photophysical properties of Lapatinib, noting that its fluorescence is quenched in aqueous solutions but increases in less polar environments, such as the interior of a protein. nih.gov This sensitivity allows for the detailed study of its binding affinity and interactions with key proteins. For instance, studies have shown that Lapatinib binds to the lipid-carrier protein, bovine serum albumin (BSA), and the kinase domain of the ERBB2 receptor, resulting in distinct photoemission spectra for each bound state. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been used to predict that the 6-furanylquinazoline core of Lapatinib is responsible for an excited state with charge transfer character. nih.govresearcher.life

Table 1: Summary of Lapatinib Photophysical Properties

| Property | Observation | Reference |

|---|---|---|

| Optical Transition | UV to violet region | nih.gov |

| Fluorescence Emission | Blue to green region; highly sensitive to solvent polarity | nih.govnih.gov |

| Binding-Induced Emission | Fluorescence is dramatically enhanced upon binding to proteins like albumin and the ERBB2 kinase domain. | nih.gov |

| Aggregation | The hydrophobic nature of Lapatinib leads to the formation of fluorescent aggregates in aqueous solutions like PBS. | nih.govresearchgate.net |

Ultrafast Spectroscopy

Ultrafast spectroscopy involves the use of extremely short light pulses, typically on the femtosecond (10⁻¹⁵ s) timescale, to probe the dynamics of molecular processes as they occur. pharmascholars.commsu.edu This field of research allows for the direct observation of chemical reactions, energy transfer, and conformational changes in molecules in real-time. pharmascholars.comnih.gov

While specific preclinical studies applying ultrafast spectroscopy directly to Lapatinib-d7 (ditosylate) are not extensively detailed in the literature, the technique offers significant potential for understanding its pharmacokinetic and metabolic profile. For example, femtosecond time-resolved infrared (TRIR) spectroscopy could be used to study the vibrational dynamics of Lapatinib as it binds to its target kinase. mdpi.com This could reveal the precise sequence and timing of molecular interactions, bond formations, or conformational shifts that define the binding event. Such methods are invaluable for elucidating the structural dynamics and energy landscapes of drug-receptor interactions, providing a level of detail unattainable with conventional spectroscopy. pharmascholars.comnih.gov

Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, are essential tools for investigating the interactions between drug molecules and proteins at an atomic level. nih.gov These simulations provide detailed insights into the stability of drug-protein complexes and the specific amino acid residues involved in binding. mdpi.com

In the context of Lapatinib, MD simulations have been used extensively to complement experimental data. The typical workflow involves first using molecular docking programs to predict the most likely binding pose of Lapatinib within a protein's active site. nih.govfrontiersin.org Subsequently, MD simulations are run for extended periods (e.g., 100 nanoseconds) to assess the stability of this pose and to analyze the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. researchgate.net

These computational studies have been applied to understand the binding of Lapatinib and its primary metabolites to transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov The results revealed that the binding affinity of Lapatinib is higher for human proteins than for bovine counterparts. nih.gov Furthermore, simulations have provided insights into the binding mode of Lapatinib and its derivatives to the ATP binding sites of target kinases like EGFR and HER2, helping to rationalize structure-activity relationships. mdpi.comnih.gov

Table 2: Selected Findings from Molecular Dynamics (MD) Simulation Studies of Lapatinib

| Study Focus | Key Findings | Reference |

|---|---|---|

| Binding to Serum Albumins | Investigated the binding mode of Lapatinib and its N- and O-dealkylated metabolites to HSA and BSA. Revealed higher binding affinity for human proteins. | nih.gov |

| Binding to Kinase Domains | Performed to understand the binding affinities and alignment of novel Lapatinib derivatives at the ATP binding site of EGFR and HER2 kinases. | nih.gov |

| Complex Stability | Confirmed the stability of Lapatinib-EGFR complexes through simulations, with root mean square deviation (RMSD) values indicating a stable interaction. | researchgate.net |

| Methodology | Utilized molecular docking to predict initial binding poses, followed by MD simulations to validate the stability and investigate detailed interactions over time. | nih.govmdpi.com |

These computational models are critical components of modern pharmacokinetic research, including the development of physiologically based pharmacokinetic (PBPK) models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body. nih.gov

Advanced Analytical Research Methodologies for Lapatinib and Lapatinib D7 Ditosylate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in biomedical research for the precise quantification of therapeutic agents like Lapatinib (B449) in complex biological matrices. Its high sensitivity and selectivity allow for accurate measurement even at low concentrations.

The development of robust LC-MS/MS methods for quantifying Lapatinib requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Research studies have successfully established and validated such methods for determining Lapatinib concentrations in human plasma. nih.gov Validation is performed according to established guidelines to ensure the method's reliability, covering parameters like specificity, accuracy, precision, and linearity. nih.gov

A typical method involves extracting Lapatinib from a small plasma aliquot, often as little as 50 μL, using techniques like protein precipitation. nih.gov Chromatographic separation is commonly achieved on a reverse-phase column, such as a Zorbax SB-C18, using an isocratic elution. nih.gov The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to specifically detect the transition of the Lapatinib precursor ion to a characteristic product ion (e.g., m/z 581 to m/z 364), ensuring high selectivity. researchgate.net

Validated methods demonstrate excellent performance across a range of concentrations relevant to research. For instance, calibration curves for Lapatinib have been shown to be linear over ranges such as 2.50–1000 ng/mL and 5–5000 ng/mL. nih.govnih.gov These validated assays consistently meet acceptance criteria for precision and accuracy, making them suitable for pharmacokinetic evaluations in research settings. nih.govnih.gov

Table 1: Example of LC-MS/MS Method Parameters for Lapatinib Quantification

| Parameter | Value/Condition | Source |

|---|---|---|

| Biological Matrix | Human Plasma | nih.gov |

| Sample Volume | 50 µL | nih.gov |

| Extraction Method | Protein Precipitation | nih.gov |

| Chromatography | Zorbax SB-C18 Column | nih.gov |

| Mobile Phase | Isocratic Elution | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Calibration Range | 2.50 - 1000 ng/mL | nih.gov |

| Lower Limit of Quantification | 5 ng/mL | nih.govptfarm.pl |

In quantitative LC-MS/MS analysis, an internal standard (IS) is used to correct for variations in sample processing and instrument response. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Lapatinib-d7 (ditosylate). A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). This ensures that it co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction for any experimental variability. nih.govnih.gov

Research comparing non-isotope-labeled internal standards with stable isotope-labeled versions (like Lapatinib-d3, another deuterated form) has demonstrated the critical importance of the latter. nih.gov While both types of internal standards can show acceptable accuracy and precision in pooled, homogenous plasma samples, only the SIL-IS can effectively correct for variability between individual patient samples. nih.gov The use of an isotopically labeled Lapatinib, such as Lapatinib-d7, is therefore considered essential for reliable quantification in clinical research where patient-to-patient differences are common. nih.govptfarm.plresearchgate.net

A significant challenge in bioanalysis is the variability in analyte recovery and matrix effects among samples from different individuals. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, while recovery relates to the efficiency of the extraction process.

Studies have shown that the recovery of Lapatinib, a drug that is highly bound to plasma proteins, can vary substantially between individuals. In one study, recovery from plasma samples of different cancer patients varied up to 3.5-fold (ranging from 16% to 56%). nih.gov This high degree of interindividual variability can lead to significant quantification errors if not properly addressed. nih.gov

The primary and most effective strategy to counteract this variability is the use of a stable isotope-labeled internal standard like Lapatinib-d7 (ditosylate). nih.gov Because the SIL-IS has nearly identical physicochemical properties to Lapatinib, it experiences the same variations in extraction recovery and matrix effects. By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to an accurate determination of the analyte's concentration. nih.govnih.gov Research has conclusively shown that only a SIL-IS could correct for the interindividual variability in the recovery of Lapatinib from patient plasma samples, underscoring its necessity in quantitative research. nih.gov

Table 2: Impact of Internal Standard Choice on Lapatinib Quantification in Different Plasma Types

| Internal Standard Type | Pooled Plasma Performance | Individual Patient Plasma Performance | Source |

|---|---|---|---|

| Non-Isotope-Labeled | Acceptable Accuracy & Precision | Fails to Correct for Interindividual Recovery Variability | nih.gov |

| Stable Isotope-Labeled (e.g., Lapatinib-d7) | Acceptable Accuracy & Precision | Corrects for Interindividual Recovery Variability | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Research

HPLC and its advanced counterpart, UPLC, are fundamental techniques for the analysis of pharmaceutical compounds in research and quality control settings.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used, robust, and reliable method for the analysis of Lapatinib. researchgate.netrjptonline.org These methods typically employ a C18 stationary phase column, which separates compounds based on their hydrophobicity. rjptonline.orgnih.gov

Various RP-HPLC methods have been developed and validated for Lapatinib analysis. nih.gov A common approach involves a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, sometimes with a modifier like trifluoroacetic acid to improve peak shape. researchgate.netrjptonline.org Detection is often performed using a UV detector at a wavelength where Lapatinib exhibits strong absorbance, such as 262 nm or 227 nm. rjptonline.orgnih.gov

Validated RP-HPLC methods demonstrate good linearity, precision, and accuracy. For example, one method showed a linear response over a concentration range of 25-75 µg/ml with a correlation coefficient (r²) of 0.999. rjptonline.org Another reported a linear range of 5-80 µg/mL. nih.gov The retention time for Lapatinib in these methods is typically short, often around 4 minutes, allowing for efficient sample analysis. rjptonline.orgnih.govnih.gov

Table 3: Examples of Validated RP-HPLC Method Parameters for Lapatinib Analysis

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5.0µm) | C18 (150 x 4.6 mm, 5µm) | rjptonline.orgnih.gov |

| Mobile Phase | Water:Methanol:Trifluoroacetic Acid (30:70:0.1 v/v) | Acetonitrile:Water (70:30 v/v) | rjptonline.orgnih.gov |

| Flow Rate | 1.1 ml/min | Not Specified | rjptonline.orgnih.gov |

| Detection Wavelength | 262 nm | 227 nm | rjptonline.orgnih.gov |

| Retention Time | ~4.15 min | ~4 min | rjptonline.orgnih.gov |

| Linearity Range | 25-75 µg/ml | 5-80 µg/mL | rjptonline.orgnih.gov |

| Correlation Coefficient (r²) | >0.999 | 0.9990 | rjptonline.orgnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput research environments.

A UPLC method developed for Lapatinib estimation demonstrated its key advantage of speed, with an elution retention time of only 0.516 minutes. researchgate.net This represents a substantial reduction in run time compared to conventional HPLC methods where retention times are typically several minutes. nih.govresearchgate.net The method was validated according to ICH guidelines and proved to be rapid, specific, accurate, and precise. researchgate.net The UPLC method showed linearity over a concentration range of 10-50 μg/mL with a correlation coefficient of 0.999. researchgate.net The limits of detection (LOD) and quantification (LOQ) were found to be 0.06 μg/ml and 0.18 μg/mL, respectively, indicating high sensitivity. researchgate.net Such rapid quantification is highly beneficial in research settings where large numbers of samples need to be analyzed efficiently. researchgate.net

Table 4: UPLC Method Parameters for Rapid Lapatinib Quantification

| Parameter | Value/Condition | Source |

|---|---|---|

| Chromatography | UPLC | researchgate.net |

| Mobile Phase | 0.1% OPA buffer:Acetonitrile (30:70) | researchgate.net |

| Detection | PDA Detector at 309 nm | researchgate.net |

| Retention Time | 0.516 min | researchgate.net |

| Linearity Range | 10-50 µg/mL | researchgate.net |

| Limit of Detection (LOD) | 0.06 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.18 µg/mL | researchgate.net |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Formic acid |

| Gemcitabine hydrochloride |

| Lapatinib |

| Lapatinib-d3 |

| Lapatinib-d7 (ditosylate) |

| Methanol |

| Trifluoroacetic acid |

Method Validation Parameters in Academic Research (Specificity, Linearity, Accuracy, Precision, Robustness, Limit of Detection, Limit of Quantitation)

The validation of bioanalytical methods for quantifying Lapatinib, often using Lapatinib-d7 as an internal standard, is a critical step to ensure data integrity. jneonatalsurg.com This process involves assessing several key parameters according to international guidelines. rjptonline.orgresearchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques employed for this purpose. semanticscholar.orgnih.govnih.gov

Specificity: Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. rjptonline.org In LC-MS/MS methods, specificity is achieved by selecting unique precursor-to-product ion transitions for both Lapatinib and the internal standard, Lapatinib-d7. Chromatographic separation, typically using a C18 column, further ensures that no interfering peaks co-elute at the retention times of the analyte or the internal standard. semanticscholar.orgnih.gov

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations. rjptonline.org Research studies consistently show excellent linearity for Lapatinib quantification over a wide range of concentrations in biological matrices like human plasma. semanticscholar.orgnih.gov

Table 1: Linearity Parameters for Lapatinib Quantification in Research

| Technique | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Source(s) |

|---|---|---|---|

| LC-MS/MS | 15.004 - 2000.540 | > 0.99 | semanticscholar.orgejbps.com |

| RP-HPLC | 25 - 75 (µg/ml) | 0.9992 | rjptonline.orgrjptonline.org |

| RP-HPLC | 2 - 60 (µg/ml) | > 0.999 | nih.gov |

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. rjptonline.org These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. nih.gov Both intra-day (repeatability) and inter-day (intermediate precision) assessments are performed. The acceptance criterion for accuracy is usually within ±15% of the nominal value, and for precision, the relative standard deviation (RSD) should not exceed 15%. nih.govnih.gov

Table 2: Accuracy and Precision Data for Lapatinib Bioanalysis

| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) | Source(s) |

|---|---|---|---|

| Low QC | 99.33 - 101.10% | < 2.0% | rjptonline.org |

| Medium QC | 99.33 - 101.10% | < 2.0% | rjptonline.org |

| High QC | 99.33 - 101.10% | < 2.0% | rjptonline.org |

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. This ensures the method's reliability during routine use. For instance, slight changes in the mobile phase ratio (e.g., acetonitrile and water) or flow rate should not significantly impact the retention time or quantification. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rjptonline.orgrjptonline.org For bioanalytical studies, a low LOQ is crucial for accurately characterizing the pharmacokinetic profile of a drug. semanticscholar.org

Table 3: Reported LOD and LOQ for Lapatinib Analysis

| Technique | LOD | LOQ | Source(s) |

|---|---|---|---|

| LC-MS/MS | N/A | 15.004 ng/mL | semanticscholar.orgejbps.com |

| RP-HPLC | 0.45 µg/mL | 1.35 µg/mL | rjptonline.orgrjptonline.org |

| RP-HPLC | 0.265 µg/mL | 0.884 µg/mL | nih.gov |

| HPLC-DAD | 0.67 µg/mL | 2.02 µg/mL | pom.go.id |

Spectroscopic and Diffraction Characterization Techniques in Research

Spectroscopic and diffraction techniques are fundamental in the solid-state characterization of Lapatinib ditosylate, providing critical information about its molecular structure, physical state, and morphology, which are essential for formulation research. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interaction Studies

FT-IR spectroscopy is used to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation. researchgate.net In the context of Lapatinib formulation research, FT-IR is employed to confirm the absence of chemical interactions between the drug and excipients in nanoparticle or other delivery systems. researchgate.net The FT-IR spectrum of pure Lapatinib shows characteristic peaks corresponding to its functional groups. When formulated, the preservation of these principal peaks indicates that the drug's chemical integrity is maintained and it is physically entrapped within the carrier matrix. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Analysis in Research Contexts

NMR spectroscopy is a powerful tool for the definitive structural elucidation of molecules. researchgate.net Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of Lapatinib and its derivatives by providing detailed information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov In research, NMR is used to verify the synthesis of new Lapatinib analogues and to identify impurities that may arise during manufacturing. researchgate.net The precise chemical shifts (δ) and coupling constants (J) provide an unambiguous fingerprint of the molecular structure. nih.gov

Differential Scanning Calorimetry (DSC) in Formulation Research

DSC is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. It is widely used in pharmaceutical research to determine the physical state of a drug (crystalline or amorphous) within a formulation. researchgate.net The DSC thermogram of crystalline Lapatinib ditosylate exhibits sharp endothermic peaks corresponding to its melting point. bme.hunih.gov For instance, peaks have been observed around 125°C, 166°C, and a prominent melting peak at approximately 255°C. bme.hu The absence or broadening of this melting peak in a formulation, such as a solid dispersion or nanoparticle system, indicates that the drug has been converted to an amorphous state, which can significantly enhance its solubility. nih.govnih.govexlibrisgroup.com

Powder X-Ray Diffractometry (PXRD) for Crystallinity Assessment

PXRD is a key technique for investigating the crystalline nature of solid materials. nih.gov The diffraction pattern of a crystalline substance consists of sharp, distinct peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice structure. cambridge.orgcambridge.org The PXRD pattern of Lapatinib ditosylate monohydrate shows characteristic diffraction peaks confirming its crystalline structure. cambridge.orgcambridge.org In formulation studies, PXRD is used to confirm the transition from a crystalline to an amorphous state. The disappearance of the sharp diffraction peaks of the pure drug in the pattern of the final formulation provides strong evidence of amorphization, which is often a goal in enhancing the bioavailability of poorly soluble drugs like Lapatinib. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) for Morphological Analysis of Research Formulations

SEM is a high-resolution imaging technique used to visualize the surface morphology, size, and shape of materials. researchgate.net In pharmaceutical research, SEM is invaluable for characterizing drug delivery systems like nanoparticles, microfibers, and solid lipid nanoparticles. nih.govresearchgate.net Studies on Lapatinib-loaded formulations use SEM to confirm the desired morphology, such as the formation of smooth-surfaced, spherical nanoparticles or homogenous, bead-free nanofibers. bme.hunih.gov This analysis is crucial for understanding how the formulation's physical characteristics might influence its performance, such as drug release and stability. researchgate.net

Preclinical Formulation and Delivery System Research

Strategies for Solubility and Dissolution Enhancement for Preclinical Studies

The primary goal of preclinical formulation development for Lapatinib-d7 (ditosylate) is to improve its solubility and dissolution profile. Key strategies explored include complexation with cyclodextrins and the development of novel nanosponge delivery systems.

Cyclodextrins are utilized to encapsulate poorly soluble drug molecules, forming inclusion complexes that exhibit enhanced aqueous solubility. nih.gov Research has shown this to be a promising method for Lapatinib (B449). doaj.org

Binary inclusion complexes involving Lapatinib ditosylate and beta-cyclodextrin (B164692) (β-CD) have been developed to address the drug's low solubility. nbinno.com Further advancements have led to the creation of ternary complexes, which incorporate a third agent, such as polyvinylpyrrolidone (B124986) (PVP K30), to further improve the physicochemical properties of the drug. nbinno.comnbinno.com

Phase-solubility studies have been conducted with various cyclodextrins. A multi-analytical approach identified the seven-membered β-CD as a highly suitable host for Lapatinib. doaj.org Studies comparing different cyclodextrins demonstrated significant solubility enhancement, with sulfobutylether-β-cyclodextrin (SBE-β-CD) showing a particularly remarkable result, increasing the drug's solubility by more than 600-fold. doaj.org

Table 1: Effect of Cyclodextrin Complexation on Lapatinib Solubility

| Cyclodextrin Derivative | Fold Increase in Solubility | Source |

|---|

Nanosponges represent a novel drug delivery platform designed to enhance the solubility and control the release of therapeutic agents. gsconlinepress.com These are tiny, sponge-like structures that can encapsulate drug molecules within their porous matrix. gsconlinepress.comnih.gov

For Lapatinib ditosylate, nanosponges have been fabricated using β-cyclodextrin cross-linked with diphenyl carbonate. nih.gov In this research, the drug was loaded into the nanosponge structure via lyophilization, a process that in some formulations also included polyvinylpyrrolidone to create a ternary system. nih.gov This approach led to a significant improvement in the drug's aqueous solubility. nih.gov Another method involved using Eudragit RS100 as the polymer and polyvinyl alcohol as a stabilizer to create Lapatinib-loaded nanosponges. researchgate.netnih.gov

The optimized nanosponge formulation demonstrated a marked increase in solubility compared to the pure drug. nih.gov

Table 2: Solubility Enhancement with Nanosponge Formulation

| Formulation | Fold Increase in Aqueous Solubility | Source |

|---|

Characterization of Preclinical Formulations

Thorough characterization of these advanced formulations is critical to confirm the successful modification of the drug's physical state and to understand the new morphological properties of the delivery system.

A key mechanism by which formulations like solid dispersions and nanosponges enhance solubility is by converting the drug from its stable crystalline form to a more soluble, amorphous state. nih.govrjptonline.org The reduction in crystallinity of Lapatinib ditosylate within these formulations has been confirmed using several analytical techniques.

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (PXRD) are standard methods used to establish this transition. nih.govresearchgate.net In DSC analysis of effective formulations, the characteristic melting peak of crystalline Lapatinib is absent, indicating its conversion to an amorphous or molecularly dispersed state. nih.gov Similarly, PXRD patterns of the formulations show a substantial decrease in sharp diffraction peaks, confirming a significant reduction in the drug's crystallinity. nih.govnih.govrjptonline.org

The morphology of the newly developed formulations is examined to understand their structure and how the drug is incorporated. Scanning Electron Microscopy (SEM) is a primary tool for visualizing these changes. nbinno.comnih.gov SEM analysis is used to compare the surface characteristics of the pure drug with the developed formulations, such as solid dispersions, nanosponges, or self-nano-emulsifying drug delivery systems (SNEDDS). nih.govresearchgate.netijpsr.com This technique helps to confirm the uniform distribution of the drug within the carrier and the formation of the desired delivery system structure. nbinno.comijpsr.com

In Vitro Release Studies from Preclinical Formulations

In vitro release and dissolution studies are performed to quantify the extent of improvement in the drug's dissolution rate from the new formulations. These studies compare the release profile of the formulated drug to that of the pure, unformulated drug under controlled conditions.

Research has consistently shown that advanced formulations significantly enhance the dissolution of Lapatinib ditosylate. An optimized nanosponge formulation demonstrated a 2.43-fold increase in dissolution. nih.gov Studies on self-nano-emulsifying drug delivery systems (SNEDDS) showed a release of 98.96% of the drug within 60 minutes, a substantial increase from the 38.90% release seen with the pure drug in the same timeframe. ijpsr.comijpsr.com

Other amorphous solid dispersions have also shown dramatic improvements. One study found that 66% of Lapatinib dissolved from a fiber mat formulation in just 10 minutes, whereas the pure crystalline drug plateaued at only 6-8% dissolution. nih.gov Similarly, electrospun nanofibrous mats released approximately 70% of their drug load in under 5 minutes, compared to a negligible 0.05% for the neat drug. bme.hu

Table 3: Comparative In Vitro Dissolution of Lapatinib Ditosylate Formulations

| Formulation Type | % Drug Released | Time | Pure Drug % Released (in same time) | Source |

|---|---|---|---|---|

| SNEDDS (Optimized F13) | 98.96% | 60 min | 38.90% | ijpsr.comijpsr.com |

| Amorphous Solid Dispersion (Fiber Mat) | 66% | 10 min | ~8% | nih.gov |

Research into Impurities and Quality Control of Lapatinib for Research Use

Investigation of Genotoxic Impurities and Their Analytical Assessment in Research-Grade Batches

The control of impurities, especially those with genotoxic potential, is a critical factor in the quality of any active pharmaceutical ingredient or research compound. google.com Regulatory bodies like the US Food and Drug Administration (FDA) mandate the control of potentially genotoxic impurities (PGIs) in pharmaceutical products. acanthusresearch.comfda.gov While specific studies on Lapatinib-d7 are not detailed in publicly available literature, the impurity profile of the non-deuterated Lapatinib (B449) serves as the primary reference.

During the synthesis of Lapatinib, various impurities can arise from starting materials, intermediates, or side reactions. google.com Some of these, such as certain aniline (B41778) derivatives, are considered potentially genotoxic. google.com For instance, a process impurity that is also a degradant was identified as genotoxic during the review of the drug substance. fda.gov The identification, characterization, and control of such impurities are crucial. Research has identified several key impurities related to the Lapatinib synthesis process. acanthusresearch.comresearchgate.netacanthusresearch.com

The analytical assessment for these impurities in research-grade batches requires highly sensitive methods capable of detecting them at trace levels. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is often employed for this purpose due to its high specificity and low detection limits. researchgate.net

Table 1: Known Potentially Genotoxic Impurities (PGIs) and Process-Related Impurities of Lapatinib This table is based on impurities identified for the non-deuterated parent compound, Lapatinib, which serve as a reference for its deuterated analog.

| Impurity Name | CAS Number | Molecular Formula | Notes |

| Lapatinib Genotoxic Impurity 1 | 202197-26-0 | C13H11ClFNO | A key starting material or intermediate with genotoxic potential. acanthusresearch.comacanthusresearch.com |

| Lapatinib Genotoxic Impurity 2 | 443882-99-3 | C13H10ClFNO2 | A nitro-aromatic intermediate considered a PGI. acanthusresearch.com |

| 5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-2-furancarboxaldehyde | 231278-84-5 | C26H17ClFN3O3 | A key intermediate in the synthesis of Lapatinib. pharmaffiliates.com |

| Lapatinib Impurity 1 (O-Desfluorobenzyl Impurity) | 1268997-70-1 | C22H21ClN4O4S | An impurity formed during the synthesis process. chromatoscientific.com |

| Isomeric Dimer Impurities | N/A | C58H50Cl2F2N8O8S2 | Novel isomeric impurities identified during manufacturing and stability studies. researchgate.net |

Development of Stability-Indicating Analytical Methods for Research Compound Integrity

To ensure the integrity of a research compound like Lapatinib-d7 (ditosylate) throughout its lifecycle, from synthesis to storage and use, stability-indicating analytical methods are essential. A stability-indicating method is one that can accurately quantify the compound of interest without interference from any of its degradation products, process impurities, or other components in the sample matrix. ijpsr.comnih.gov

Numerous stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for Lapatinib according to International Council for Harmonisation (ICH) guidelines. ijpsr.comrjptonline.orgresearchgate.net These methods would be directly applicable or require only minor modifications for the analysis of Lapatinib-d7.

The development of these methods involves subjecting the compound to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. ijpsr.comijpsr.com This process deliberately generates degradation products to prove that the analytical method can separate them from the main compound peak, thus demonstrating specificity. nih.govijpsr.com For Lapatinib, degradation was observed under acidic, basic, and oxidative conditions, while it remained relatively stable under photolytic and thermal stress. rjptonline.orgijpsr.com

The validation of these methods typically includes assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netrjptonline.org

Table 2: Example Parameters of a Validated Stability-Indicating RP-HPLC Method for Lapatinib This table summarizes typical chromatographic conditions and validation parameters from published methods for the non-deuterated parent compound, Lapatinib, which are foundational for the analysis of Lapatinib-d7.

| Parameter | Typical Value / Condition | Source(s) |

| Chromatographic Conditions | ||

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | rjptonline.orgrjptonline.org |

| Mobile Phase | Acetonitrile (B52724) and/or Methanol with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid) | ijpsr.comrjptonline.org |

| Elution Mode | Isocratic or Gradient | ijpsr.comresearchgate.net |

| Flow Rate | 0.25 - 1.2 mL/min | google.comresearchgate.net |

| Detection Wavelength (UV) | 227 nm, 261 nm, or 309 nm | ijpsr.comnih.govresearchgate.net |

| Retention Time | ~4 minutes | nih.govrjptonline.org |

| Validation Parameters | ||

| Linearity Range | 5 - 80 µg/mL | nih.govresearchgate.netrjptonline.org |

| Correlation Coefficient (r²) | > 0.999 | nih.govrjptonline.org |

| Limit of Detection (LOD) | 0.009 - 1 µg/mL | ijpsr.comnih.gov |

| Limit of Quantification (LOQ) | 0.027 - 5 µg/mL | ijpsr.comnih.gov |

| Accuracy (% Recovery) | 97.5% - 101.2% | ijpsr.com |

These validated methods ensure that the purity and stability of research-grade Lapatinib-d7 (ditosylate) can be accurately monitored, providing researchers with confidence in the quality of the material used in their experiments.

Q & A

Q. How does Lapatinib-d7 ditosylate inhibit EGFR and ErbB2, and what are the key considerations for validating target engagement in vitro?

Lapatinib-d7 ditosylate is a deuterated analog of lapatinib ditosylate, designed to inhibit EGFR (IC50: 10.2 nM) and ErbB2 (IC50: 9.8 nM) by competitively binding to their tyrosine kinase domains, blocking autophosphorylation and downstream signaling . To validate target engagement, researchers should:

- Use kinase activity assays (e.g., ELISA or fluorescence polarization) with purified EGFR/ErbB2 to confirm inhibition potency.

- Perform cellular assays (e.g., Western blotting) to measure phosphorylation levels of EGFR/ErbB2 and downstream markers (e.g., MAPK, AKT).

- Include negative controls (e.g., non-deuterated lapatinib) to assess isotopic effects on binding kinetics .

Q. What methodologies are recommended for quantifying Lapatinib-d7 ditosylate in biological matrices, and how do they address matrix interference?

Quantitative analysis of Lapatinib-d7 ditosylate in plasma or tissue homogenates requires:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ionization (e.g., ESI+) and use deuterated internal standards (e.g., Lapatinib-d7) to correct for matrix effects .

- 1H Quantitative NMR (qNMR): Employ internal standards like maleic acid to quantify purity and resolve structural ambiguities in deuterated analogs .

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile reduces interference from lipids and proteins .

Advanced Research Questions

Q. How can deuterium labeling in Lapatinib-d7 ditosylate be leveraged to study metabolite profiling, and what analytical challenges arise?

Deuterium labeling enhances metabolic stability studies by slowing hepatic clearance via the isotope effect, allowing precise tracking of metabolites. Key applications include:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Co-administer non-deuterated and deuterated analogs to differentiate parent drug and metabolite contributions .

- Mass Spectrometry Imaging (MSI): Spatial resolution of deuterated compounds in tumor tissues to assess penetration . Challenges:

- Isotopic interference in MS spectra (e.g., overlapping m/z peaks with non-deuterated metabolites).

- Metabolic switching (deuterium may alter metabolic pathways unpredictably) .

Q. What experimental strategies resolve contradictions in clinical efficacy between Lapatinib-d7 ditosylate and trastuzumab combinations?

Discrepancies in clinical outcomes (e.g., ALTTO trial’s lack of survival benefit for lapatinib-trastuzumab combinations) necessitate:

- Preclinical Synergy Studies: Use HER2+ breast cancer xenografts to compare dual HER2 blockade (lapatinib + trastuzumab) vs. monotherapy. Measure tumor regression and HER2 shedding .

- Biomarker-Driven Trials: Stratify patients by HER2 mutation status (e.g., L755S mutation linked to lapatinib resistance) .

- Dose Optimization: Evaluate lower lapatinib doses to mitigate toxicity while maintaining target inhibition .

Q. How do acquired resistance mutations in HER2/neu (e.g., L755S) affect Lapatinib-d7 ditosylate binding, and what structural insights guide next-generation inhibitors?

The L755S mutation disrupts hydrophobic interactions between HER2 and lapatinib, reducing binding affinity . To address this:

- Perform crystallography of HER2-Lapatinib-d7 complexes to map resistance mutation sites.

- Develop covalent inhibitors (e.g., neratinib) or allosteric modulators targeting alternative HER2 domains .

- Validate resistance mechanisms using CRISPR-edited cell lines expressing mutant HER2 .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing adverse event data in retrospective studies of Lapatinib-d7 ditosylate?

Retrospective analyses (e.g., real-world safety studies ) require:

- Multivariate Logistic Regression: Adjust for covariates (e.g., prior trastuzumab exposure, renal function).

- Propensity Score Matching: Balance confounding variables between treatment groups.

- Time-to-Event Analysis (Kaplan-Meier): Assess latency of severe adverse events (e.g., hepatotoxicity) .

Q. How should researchers design in vitro experiments to evaluate Lapatinib-d7 ditosylate’s synergy with autophagy modulators?

- Combination Index (CI) Analysis: Use the Chou-Talalay method to quantify synergy (CI < 1) with agents like chloroquine .

- Autophagy Flux Assays: Monitor LC3-II accumulation via Western blot or GFP-LC3 puncta formation in the presence of lysosomal inhibitors (e.g., bafilomycin A1) .

- Control for Off-Target Effects: Include deuterated/non-deuterated lapatinib pairs to isolate isotopic impacts on autophagy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.